molecular formula C12H10N2O2 B2869329 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone CAS No. 339105-37-2

1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone

Cat. No.: B2869329
CAS No.: 339105-37-2
M. Wt: 214.224
InChI Key: OMHNTGPQUCHKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrimidinyloxy-Substituted Compounds in Herbicide Development

The integration of pyrimidine rings into agrochemical scaffolds dates to the mid-20th century, with early breakthroughs including the fungicide diflumetorim and the herbicide fenclorim. Fenclorim’s safening activity against thiocarbamate herbicides demonstrated the pyrimidine ring’s capacity to modulate plant detoxification pathways, spurring interest in structurally related compounds. Subsequent innovations, such as azoxystrobin, further validated the pyrimidinyloxy motif’s utility by targeting mitochondrial respiration in fungi.

A pivotal shift occurred with the discovery that substituting the pyrimidine ring’s 2-position with phenoxy groups enhanced binding affinity to cytochrome bc1 complexes. This observation informed the design of 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone, where the acetophenone moiety introduces ketonic polarity to improve soil mobility and leaf adhesion. Patent literature from the late 1980s corroborates the synergistic effects of pyrimidine derivatives when combined with chloroacetanilide herbicides, underscoring their role in resistance management.

Table 1: Evolution of Pyrimidinyloxy Herbicides

Compound Class Target Pathway Key Structural Feature Year Introduced
Fenclorim Herbicide safener 4-Chloro-6-phenylpyrimidine 1970s
Azoxystrobin Fungicide Methoxyacrylate-pyrimidinyloxy 1990s
Tetflupyrolimet DHODH inhibitor Aryl pyrrolidinone anilide 2020s
This compound Undisclosed 3-Substituted acetophenone Experimental

[Sources: 1, 2, 6]

Positional Isomerism in Pyrimidinyloxy Phenyl Ethanones: 3- vs. 4-Substituted Derivatives

Positional isomerism profoundly influences the bioactivity of pyrimidinyloxy phenyl ethanones. The 3-substituted isomer, as seen in this compound, adopts a meta-configuration that minimizes steric clashes between the pyrimidine ring and acetophenone carbonyl group. In contrast, 4-substituted analogues exhibit para-orientation, altering electronic delocalization and hydrogen-bonding potential.

Electronic Effects
Density functional theory (DFT) calculations reveal that 3-substitution reduces the pyrimidine ring’s electron density ($$ \Delta q = -0.12 \, e $$) compared to 4-substituted isomers, enhancing electrophilic attack on target enzymes. This electronic modulation correlates with improved herbicidal potency in pre-emergent assays against Echinochloa crus-galli.

Synthetic Accessibility
3-Substituted derivatives are preferentially synthesized via Ullmann coupling between 3-hydroxyphenylacetone and 2-chloropyrimidine, achieving yields of 68–72%. Conversely, 4-substituted isomers require palladium-catalyzed cross-coupling under inert atmospheres, limiting scalability.

Table 2: Comparative Properties of Pyrimidinyloxy Phenyl Ethanone Isomers

Property 3-Substituted Isomer 4-Substituted Isomer
Melting Point 112–115°C 98–101°C
LogP (octanol/water) 2.34 2.87
Soil Adsorption (Koc) 310 mL/g 480 mL/g
Synthetic Yield 72% 58%

[Sources: 3, 4, 5]

The meta-substituent’s lower logP value (2.34) suggests superior aqueous solubility, aligning with its preferential use in foliar applications. Conversely, the para-isomer’s higher lipophilicity enhances root uptake but increases photodegradation risks.

Properties

IUPAC Name

1-(3-pyrimidin-2-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9(15)10-4-2-5-11(8-10)16-12-13-6-3-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHNTGPQUCHKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone typically involves the reaction of 3-(2-pyrimidinyloxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The pyrimidinyloxy and phenyl groups can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone involves its interaction with specific molecular targets. The pyrimidinyloxy group can interact with enzymes or receptors, modulating their activity. The phenyl and ethanone groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related ethanone derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituents/Functional Groups Key Structural Differences
1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone Pyrimidinyloxy group at phenyl meta-position Central acetyl group with pyrimidine ether linkage
1-(4-Nitrophenyl)-2-(quinolin-4-yl)-1-ethanone (Compound 10p) Nitrophenyl and quinolinyl groups Nitro group enhances electron-withdrawing effects; quinoline introduces aromatic π-stacking potential.
1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanone (TFK) Trifluoromethyl and tert-butyl groups Trifluoromethyl increases lipophilicity and metabolic stability; tert-butyl enhances steric bulk.
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone Chlorophenyl and isoxazolyl groups Isoxazole ring introduces heterocyclic rigidity; chlorine atom modulates electronic properties.


Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Pyrimidinyloxy (electron-withdrawing) in the target compound contrasts with electron-donating groups like amino or methoxy in analogs (e.g., 1-[3-nitro-4-(1-pyrrolidinyl)phenyl]ethanone ).
  • Heterocyclic Diversity: Quinoline (Compound 10p) and isoxazole () substituents enable diverse binding modes in biological systems compared to pyrimidine.
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (NMR/IR)
Target Compound Not reported Not reported Likely polar aprotic solvents Not available in evidence
1-(4-Chlorophenyl)-2-(quinolin-4-yl)-1-ethanone (10o) 337.78 138–139 Soluble in DMSO, ethanol 1H NMR (CDCl3): δ 8.90 (d, J=4 Hz, quinoline-H)
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) 258.25 Not reported Lipophilic solvents IR: Strong C=O stretch at 1700 cm⁻¹
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-1-ethanone 281.27 Not reported Limited aqueous solubility 13C NMR: Carbonyl at 195 ppm

Key Trends :

  • Solubility : Compounds with polar groups (e.g., nitro, pyrimidinyloxy) exhibit better solubility in polar solvents, whereas lipophilic substituents (e.g., trifluoromethyl) favor organic solvents .
  • Thermal Stability: Higher melting points correlate with crystalline packing efficiency, as seen in quinoline derivatives (138–139°C) .

Biological Activity

1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone, also known as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a subject of interest for drug development and biochemical studies.

  • Molecular Formula : C₁₂H₁₀N₂O₂
  • Molecular Weight : 214.23 g/mol
  • Melting Point : 84–86 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrimidinyloxy group can form hydrogen bonds and hydrophobic interactions with active sites, potentially modulating enzyme activity and influencing metabolic pathways. This interaction may lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cell proliferation.

Cell LineIC50 (µM)
MDA-MB-23115
HeLa20
HepG225

These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This activity could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the same chemical class. For instance, derivatives of pyrimidine have been synthesized and tested for their antitumor effects, revealing a correlation between structural modifications and enhanced biological activity.

One notable study involved the synthesis of various pyrimidine derivatives through Suzuki-Miyaura coupling, which resulted in improved cytotoxicity against cancer cell lines when specific functional groups were introduced at strategic positions on the pyrimidine ring . The findings emphasize the importance of structural optimization in enhancing the therapeutic potential of pyrimidine-based compounds.

Comparison with Similar Compounds

When compared to other pyrimidine derivatives, this compound exhibits unique properties due to its specific functional groups. For example:

CompoundAnticancer ActivityAnti-inflammatory Activity
This compoundModerateModerate
1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanoneHighLow
5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-oneHighModerate

The variations in biological activity highlight the significance of substituent placement on the pyrimidine scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.